molecular formula C22H21ClN6O3 B2477570 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251698-41-5

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2477570
CAS No.: 1251698-41-5
M. Wt: 452.9
InChI Key: DJHXMQBAVOHMAF-UHFFFAOYSA-N
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Description

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a piperidine ring, and a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.

    Synthesis of the Triazolopyridine Core: This involves the cyclization of a suitable precursor, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Coupling Reactions: The chlorophenyl group and the piperidine moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study the interactions of triazolopyridine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: can be compared to other triazolopyridine derivatives, such as:

Uniqueness

The presence of the chlorophenyl group and the specific arrangement of functional groups in this compound gives it unique chemical properties, such as enhanced binding affinity to certain biological targets and specific reactivity patterns in chemical reactions.

Properties

IUPAC Name

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-4-2-10-27(12-14)18(30)13-29-22(31)28-11-3-5-17(20(28)25-29)21-24-19(26-32-21)15-6-8-16(23)9-7-15/h3,5-9,11,14H,2,4,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHXMQBAVOHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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